molecular formula C19H25FN4O2S B2415525 N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 863558-56-9

N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No. B2415525
CAS RN: 863558-56-9
M. Wt: 392.49
InChI Key: JAPODVZQWAYKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-fluorobenzenesulfonamide, also known as EPPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EPPS is a sulfonamide-based molecule that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-fluorobenzenesulfonamide is not fully understood. However, it is believed that this compound interacts with proteins and enzymes by forming hydrogen bonds and hydrophobic interactions. This compound has been shown to stabilize proteins and enzymes by preventing denaturation and aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of enzymes such as alkaline phosphatase and horseradish peroxidase. This compound has also been shown to stabilize proteins such as lysozyme and bovine serum albumin. In addition, this compound has been shown to improve the solubility of hydrophobic molecules such as curcumin.

Advantages and Limitations for Lab Experiments

N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-fluorobenzenesulfonamide has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized. This compound is also non-toxic and does not interfere with the activity of enzymes and proteins. However, this compound has some limitations. It has a limited pH range and is not suitable for assays that require a pH outside its range. This compound can also interfere with some assays due to its fluorescence properties.

Future Directions

N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-fluorobenzenesulfonamide has several potential future directions. It can be used in the development of new biosensors, drug delivery systems, and imaging agents. This compound can also be modified to improve its properties such as solubility and stability. In addition, this compound can be used in the development of new assays for the detection of enzymes and proteins.
Conclusion:
In conclusion, this compound is a sulfonamide-based molecule that has gained significant attention in scientific research due to its unique properties. It has been extensively used in various biochemical and physiological assays. This compound has been shown to stabilize proteins, enhance enzyme activity, and improve the solubility of hydrophobic molecules. This compound has several advantages for lab experiments but also has some limitations. This compound has several potential future directions that can be explored in the development of new biosensors, drug delivery systems, and imaging agents.

Synthesis Methods

N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-fluorobenzenesulfonamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(2-aminoethyl)-4-ethylpiperazine in the presence of pyridine. The reaction yields this compound as a white solid. Other methods involve the use of different reagents and solvents.

Scientific Research Applications

N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-fluorobenzenesulfonamide has been extensively used in scientific research due to its unique properties. It has been used as a buffer in various biochemical and physiological assays. This compound has been shown to stabilize proteins, enhance enzyme activity, and improve the solubility of hydrophobic molecules. It has also been used in the development of biosensors, drug delivery systems, and imaging agents.

properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O2S/c1-2-23-10-12-24(13-11-23)19(16-4-3-9-21-14-16)15-22-27(25,26)18-7-5-17(20)6-8-18/h3-9,14,19,22H,2,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPODVZQWAYKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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